![molecular formula C17H14N4OS2 B2701577 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448035-93-5](/img/structure/B2701577.png)

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

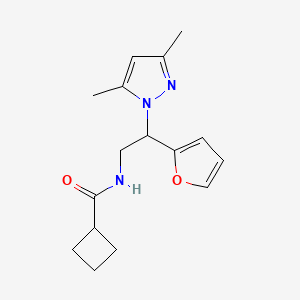

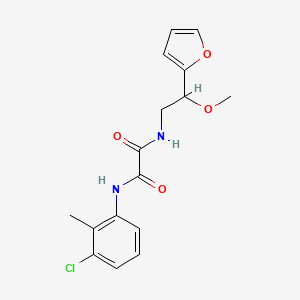

“N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several interesting substructures, including a thiophene ring, a pyrazole ring, and a benzo[d]thiazole ring . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Heterocyclic Synthesis Applications

The compound has been explored for its utility in the synthesis of heterocyclic compounds, which are critical in pharmaceutical chemistry and materials science. For instance, derivatives of benzo[b]thiophene, which share structural similarities with the mentioned compound, have been synthesized for potential applications in creating pyrazole, isoxazole, and pyrimidine derivatives. These derivatives are of interest due to their varied biological activities and potential applications in drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, the compound's framework facilitates the creation of molecules with significant anti-tumor properties, as evidenced by the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising activity against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Medicinal Chemistry Applications

In medicinal chemistry, thiazole and thiophene derivatives, similar to the compound , have been designed and synthesized as novel inhibitors targeting Mycobacterium tuberculosis GyrB ATPase. This application underscores the potential of these compounds in developing new antituberculosis agents with minimized cytotoxicity, showcasing their significance in addressing global health challenges (Jeankumar et al., 2013). Furthermore, compounds derived from similar chemical frameworks have been investigated for their antimicrobial and anticancer activities, suggesting a broad spectrum of pharmacological applications (Zaki, Al-Gendey, & Abdelhamid, 2018).

Material Science Applications

From a materials science perspective, the compound's structural features enable the synthesis of novel polymers with potential electrochemical and electrochromic applications. For example, donor–acceptor type monomers derived from thiophene have shown promise in creating polymers with desirable electrochromic properties, which could be leveraged in developing advanced materials for electronic displays and smart windows (Hu et al., 2013).

作用機序

Target of Action

It is known that compounds containing thiophene and thiazole moieties have been associated with a variety of biological effects . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene and thiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Compounds containing thiophene and thiazole moieties have been found to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiophene and thiazole derivatives can have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

特性

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c22-16(17-19-12-4-1-2-5-15(12)24-17)18-8-10-21-9-7-13(20-21)14-6-3-11-23-14/h1-7,9,11H,8,10H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITLUBKZIIXRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)